N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a pyrimidine derivative under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as CDK2 and EGFR, which are involved in cell cycle regulation and proliferation. By binding to these enzymes, the compound can disrupt their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Phenyl-1,2,4-triazoles
- Indole derivatives
Uniqueness
N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and its potent inhibitory activity against key enzymes involved in cancer cell proliferation. Its methoxythianyl group and pyrazolo[3,4-d]pyrimidine core contribute to its distinct biological activity and therapeutic potential .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-18-12-10(7-17-18)11(15-9-16-12)14-8-13(19-2)3-5-20-6-4-13/h7,9H,3-6,8H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMUNPDWQBEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3(CCSCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.